Beclomethasone 21-Monopropionate
Descripción general
Descripción
Beclomethasone 21-Monopropionate, also known as Beclomethasone Dipropinate Ep impurity A, is used as a working standard or secondary reference standard . It is indicated in the maintenance treatment of asthma as prophylactic therapy in patients 5 years of age and older .
Synthesis Analysis
Beclomethasone dipropionate is rapidly activated by hydrolysis to the active monoester, 17 monopropionate (B-17-MP), which mediates anti-inflammatory actions . The systemic absorption of Beclomethasone dipropionate was assessed by measuring the plasma concentrations of its active metabolite B-17-MP .Molecular Structure Analysis
Beclomethasone 21-Monopropionate is an ester of beclomethasone . It is a small molecule .Chemical Reactions Analysis
Intravenous administration of Beclomethasone dipropionate was associated with rapid conversion to B-17-MP . Unchanged Beclomethasone dipropionate has negligible oral and intranasal bioavailability with limited absorption following inhaled dosing due to extensive presystemic conversion of Beclomethasone dipropionate to B-17-MP in the lung .Physical And Chemical Properties Analysis
Beclomethasone dipropionate is sparingly soluble in water. It is very slightly soluble in water, very soluble in chloroform, and freely soluble in acetone and in ethanol .Aplicaciones Científicas De Investigación
Activation and Metabolism
- Beclomethasone 21-monopropionate (21-BMP) demonstrates no binding affinity for the glucocorticoid receptor, in contrast to its counterpart, beclomethasone 17-monopropionate (17-BMP), which exhibits significant potency (Würthwein & Rohdewald, 1990). This suggests that 21-BMP plays a less significant role in the therapeutic activity of beclomethasone dipropionate (BDP).
Degradation and Pharmacokinetics
- In human plasma, BDP degrades into several products, including 21-BMP, through enzyme-catalyzed and non-enzyme-catalyzed reactions (Foe et al., 1998). This degradation is an important aspect of the pharmacokinetics of BDP, affecting its bioavailability and efficacy.
Pharmacokinetic Comparisons
- Comparisons of the pharmacokinetic profiles of various formulations of BDP, including 21-BMP, provide insights into their systemic bioavailability and therapeutic potential (Ratner et al., 2012). These studies are crucial for optimizing drug delivery and efficacy.
Environmental Impact Assessment
- Studies examining the environmental impact of BDP, and its metabolites like 21-BMP, on aquatic organisms provide valuable information on the environmental safety of this medication (Almroth et al., 2015). This research is particularly important for understanding the ecological consequences of pharmaceuticals.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPEZLXXKGRTA-XGQKBEPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beclomethasone 21-Monopropionate | |
CAS RN |
69224-79-9 | |
Record name | Beclomethasone 21-propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69224-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Beclomethasone 21-monopropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069224799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.179 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BECLOMETASONE 21-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W48GW7Z9LK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Beclomethasone 21-monopropionate form and what is its significance in the metabolism of Beclomethasone dipropionate?
A1: Beclomethasone 21-monopropionate (21-BMP) is formed through the enzymatic hydrolysis of Beclomethasone dipropionate (BDP) in human plasma. While 17-BMP is the primary active metabolite responsible for the desired therapeutic effects, 21-BMP is considered an inactive metabolite []. Research suggests that 21-BMP can also be formed through interesterification of the active 17-BMP in human plasma []. This conversion pathway potentially impacts the overall efficacy of BDP by reducing the availability of the active 17-BMP. Understanding the kinetics of this process is crucial for optimizing drug delivery and efficacy.
Q2: What analytical techniques are employed to study the formation and degradation of Beclomethasone 21-monopropionate?
A2: High-performance liquid chromatography (HPLC) is a key analytical technique used to study the formation and degradation of 21-BMP. Researchers have developed reversed-phase HPLC methods enabling the simultaneous separation and quantification of BDP, its active metabolites (like 17-BMP), and its degradation products, including 21-BMP []. This technique allows for the kinetic characterization of BDP decomposition, providing valuable insights into the formation and degradation pathways of 21-BMP and other metabolites.
Q3: Besides Beclomethasone 21-monopropionate, what other degradation products are formed from Beclomethasone dipropionate, and how are they identified?
A3: Besides 21-BMP, BDP degradation in human plasma leads to several other products. These include Beclomethasone 17-monopropionate (17-BMP), Beclomethasone, and three initially unidentified products labeled D1, D2, and D3 [, ]. The structures of D2 and D3 were later elucidated using a combination of techniques including preparative HPLC for isolation, mass spectrometry for molecular weight determination, and 1H-NMR spectroscopy for structural characterization []. These analyses revealed that D2 and D3 are formed from Beclomethasone and 21-BMP, respectively, through hydrogen chloride loss and the formation of a 9β,11β-epoxide ring.
Q4: Does the presence of human serum albumin influence the degradation kinetics of Beclomethasone dipropionate?
A4: Yes, the presence of human serum albumin (HSA) significantly influences the degradation kinetics of BDP. While BDP degradation in human plasma follows pseudo-first-order kinetics, its degradation in solutions containing 1% HSA exhibits pseudo-zero-order kinetics []. This difference highlights the impact of protein binding on the stability and degradation pathways of BDP. Understanding these interactions is crucial for developing accurate pharmacokinetic models and predicting drug efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.